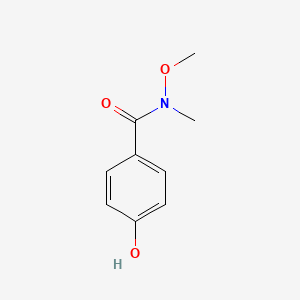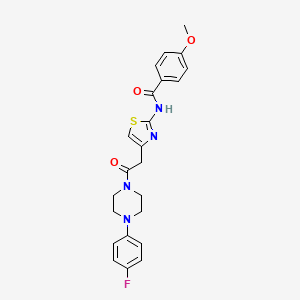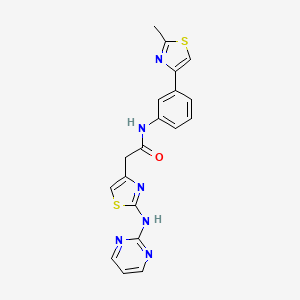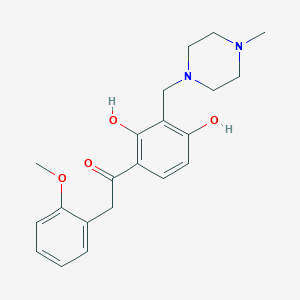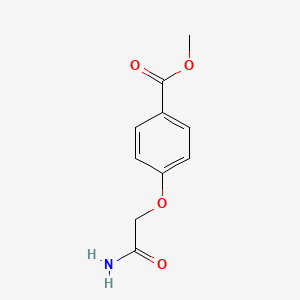![molecular formula C9H10Cl2FNO2S B2589633 N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride CAS No. 2411292-52-7](/img/structure/B2589633.png)
N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride (DFP) is a potent organophosphorus compound that has been widely used as a research tool to study the mechanism of action of acetylcholinesterase (AChE), an important enzyme involved in the transmission of nerve impulses. DFP is a highly toxic compound that irreversibly inhibits AChE, leading to the accumulation of the neurotransmitter acetylcholine and causing a range of physiological and biochemical effects.
Wissenschaftliche Forschungsanwendungen
N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride has been used extensively as a research tool to study the mechanism of action of AChE and to investigate the effects of AChE inhibition on various physiological and biochemical processes. N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride is also used as a reference compound to evaluate the potency of new AChE inhibitors.
Wirkmechanismus
N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride irreversibly inhibits AChE by covalently binding to the enzyme's active site. This leads to the accumulation of acetylcholine in the synaptic cleft, causing overstimulation of cholinergic receptors and leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects
N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride inhibits AChE activity in the central and peripheral nervous systems, leading to a range of physiological and biochemical effects. These include increased heart rate, bronchoconstriction, miosis, tremors, convulsions, and eventually death due to respiratory failure.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride is a potent and selective inhibitor of AChE, making it a valuable tool for studying the enzyme's mechanism of action. However, its high toxicity and irreversible inhibition make it challenging to work with in laboratory experiments. Careful handling and disposal procedures are required to ensure the safety of researchers and the environment.
Zukünftige Richtungen
There are several future directions for research on N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride and its effects on AChE. One area of interest is the development of new AChE inhibitors with improved potency and selectivity. Another area is the investigation of the role of AChE inhibition in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease. Finally, there is a need for further research on the biochemical and physiological effects of N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride and other AChE inhibitors to better understand their toxicological properties and potential applications in medicine.
Conclusion
In conclusion, N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride is a potent organophosphorus compound that has been widely used as a research tool to study the mechanism of action of AChE and to investigate the effects of AChE inhibition on various physiological and biochemical processes. Despite its high toxicity and irreversible inhibition, N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride remains a valuable tool for studying AChE and has potential applications in medicine. Further research is needed to better understand the biochemical and physiological effects of N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride and to develop new AChE inhibitors with improved potency and selectivity.
Synthesemethoden
N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride is synthesized by reacting 3,4-dichlorophenethylamine with methylsulfonyl chloride and then treating the resulting product with hydrogen fluoride. The reaction yields N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride as a colorless, crystalline solid with a melting point of 70-71°C.
Eigenschaften
IUPAC Name |
N-[1-(3,4-dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2FNO2S/c1-6(13(2)16(12,14)15)7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZGASTXHFGIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)N(C)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-fluorobenzyl)thio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
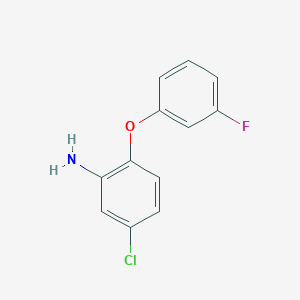
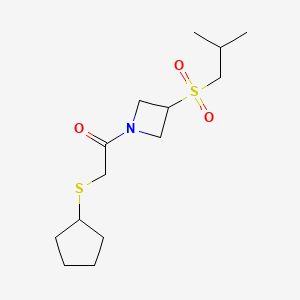
![5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2589557.png)
![1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2589558.png)
![(5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2589563.png)
![7-(tert-butyl)-3-(2-ethoxyethyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2589564.png)
![7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2589566.png)
